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Compound of Interest

(3,5-

Dimethoxybenzyl)methylamine

Cat. No.: B151421

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of
(3,5-Dimethoxybenzyl)methylamine. While experimental nuclear magnetic resonance (NMR)
data for this specific compound is not readily available in the public domain, this document
presents predicted *H and 3C NMR data based on established chemical shift theory and
spectral data of analogous compounds. Furthermore, a robust and detailed experimental
protocol for its synthesis via reductive amination is provided.

Predicted Spectroscopic Data

The anticipated *H and 3C NMR spectral data for (3,5-Dimethoxybenzyl)methylamine are
summarized below. These predictions are derived from standard increment calculations and
analysis of similar molecular structures.

Table 1: Predicted *H NMR Data for (3,5-Dimethoxybenzyl)methylamine

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b151421?utm_src=pdf-interest
https://www.benchchem.com/product/b151421?utm_src=pdf-body
https://www.benchchem.com/product/b151421?utm_src=pdf-body
https://www.benchchem.com/product/b151421?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151421?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Signal Chemical Shift Multiplicity Integration Assignment
(ppm)

5 6.45 s 2H Ar-H (H2, H6)

56.35 s 1H Ar-H (H4)

03.78 S 6H -OCHs

0 3.65 S 2H -CH2-

0 2.45 S 3H N-CHs

0 1.5-2.0 (broad) s 1H N-H

Solvent: CDCl3

Table 2: Predicted 13C NMR Data for (3,5-Dimethoxybenzyl)methylamine

Signal Chemical Shift (ppm) Assighment
0 160.8 C3,C5

0 1425 C1

0 105.0 C2,C6

0 98.5 C4

0 55.3 -OCHs

0 54.0 -CH2-

0345 N-CHs

Solvent; CDCIz

Synthesis of (3,5-Dimethoxybenzyl)methylamine

A reliable method for the synthesis of (3,5-Dimethoxybenzyl)methylamine is the reductive

amination of 3,5-dimethoxybenzaldehyde with methylamine. This two-step, one-pot procedure

involves the formation of an intermediate imine followed by its reduction to the target amine.
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Experimental Protocol: Reductive Amination

Materials:

e 3,5-Dimethoxybenzaldehyde

e Methylamine (40% solution in water or 2.0 M in THF/Methanol)

e Sodium borohydride (NaBHa4) or Sodium triacetoxyborohydride (NaBH(OAC)3)
» Methanol (MeOH) or Dichloromethane (DCM)

o Glacial Acetic Acid (optional, as a catalyst)

o Saturated agueous sodium bicarbonate (NaHCO3s) solution

e Brine (saturated agueous NaCl solution)

o Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)
e Dichloromethane (DCM) or Ethyl Acetate (EtOACc) for extraction
Procedure:

e Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3,5-
dimethoxybenzaldehyde (1.0 eq). Dissolve the aldehyde in a suitable solvent such as
methanol or dichloromethane (approximately 10 mL per gram of aldehyde).

¢ Imine Formation: To the stirred solution, add methylamine solution (1.2-1.5 eq). If using an
agueous solution of methylamine, the use of a co-solvent like methanol is recommended. If
desired, a catalytic amount of glacial acetic acid (e.g., 1-2 drops) can be added to facilitate
imine formation. Stir the reaction mixture at room temperature for 1-2 hours.

o Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly and portion-wise add
the reducing agent, sodium borohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq).
Caution: Gas evolution (hydrogen) will occur with sodium borohydride, especially in the
presence of acid. Ensure adequate ventilation.
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e Reaction Progression: After the addition of the reducing agent, allow the reaction mixture to
warm to room temperature and stir for an additional 3-12 hours. The progress of the reaction
can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of
the starting aldehyde.

o Work-up: Once the reaction is complete, quench the reaction by slowly adding water or
saturated aqueous sodium bicarbonate solution. If methanol was used as the solvent, it
should be removed under reduced pressure.

» Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of
the aqueous layer).

e Drying and Concentration: Combine the organic extracts and wash with brine. Dry the
organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate
the solvent under reduced pressure to obtain the crude product.

 Purification: The crude (3,5-Dimethoxybenzyl)methylamine can be purified by column
chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in
dichloromethane or ethyl acetate/hexanes with a small percentage of triethylamine to
prevent streaking).

Visualizations

The following diagrams illustrate the synthetic workflow and the molecular structure with
predicted NMR assignments.
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Synthesis Workflow for (3,5-Dimethoxybenzyl)methylamine
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 To cite this document: BenchChem. [Spectroscopic and Synthetic Guide to (3,5-
Dimethoxybenzyl)methylamine: A Technical Overview]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b151421#spectroscopic-data-of-3-5-
dimethoxybenzyl-methylamine-nmr-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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